![molecular formula C4H12N2O B3060783 4-Hydrazinylbutan-1-ol CAS No. 84157-94-8](/img/structure/B3060783.png)
4-Hydrazinylbutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Hydrazinylbutan-1-ol can be represented by the InChI code 1S/C4H12N2O/c5-6-3-1-2-4-7/h6-7H,1-5H2 . This indicates that the compound contains 4 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-Hydrazinylbutan-1-ol is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 104.15 g/mol . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Hydrazinylbutan-1-ol plays a role in the synthesis of various heterocyclic compounds. For instance, it can participate in reactions leading to the formation of 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines, which are of interest due to their potential pharmacological properties. Such reactions typically involve the cyclization of hydrazine derivatives with benzhydrazide or heteroarene carboxylic acid hydrazides, yielding compounds with varied yields depending on the specific conditions and substrates used (Glushkov et al., 2021).
Conformational Studies and Internal Hydrogen Bonding
4-Hydrazinylbutan-1-ol and its derivatives, like 4-fluorobutan-1-ol, have been studied for their conformational behavior and internal hydrogen bonding capabilities in gaseous states. These studies are crucial for understanding the molecular structures and potential interactions in various phases, which can inform applications ranging from material science to biological systems (Trætteberg et al., 2001).
Fluorescent Probes for Biological and Environmental Applications
Compounds derived from 4-hydrazinylbutan-1-ol have been utilized in the development of fluorescent probes for detecting hydrazine in biological and environmental samples. These probes, through intramolecular charge transfer mechanisms, can specifically sense hydrazine, enabling applications like the quantitative determination of hydrazine in water systems and fluorescence imaging in biological contexts (Zhu et al., 2019).
Total Synthesis of Complex Natural Products
4-Hydrazinylbutan-1-ol is instrumental in the total synthesis of complex molecules such as (-)-4-Hydroxyzinowol, which is known for its inhibition of P-glycoprotein, a protein associated with multi-drug resistance in cancer treatment. The synthesis of such molecules from 4-hydrazinylbutan-1-ol showcases the compound's utility in constructing intricate molecular architectures with significant biological relevance (Todoroki et al., 2014).
Nanotechnology and Agriculture
In the realm of nanotechnology and agriculture, 4-hydrazinylbutan-1-ol derivatives have been explored for developing nanoparticle-based systems for the sustained release of agricultural chemicals. Such systems can enhance the efficiency of fungicides, reduce environmental toxicity, and improve the delivery of bioactive compounds to plants, demonstrating the compound's versatility in advanced agricultural applications (Campos et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-hydrazinylbutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-6-3-1-2-4-7/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGONKJQQBWKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473354 | |
Record name | 1-Butanol, 4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylbutan-1-ol | |
CAS RN |
84157-94-8 | |
Record name | 1-Butanol, 4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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